4-Thiaundecane
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Overview
Description
4-Thiaundecane is an organic compound that belongs to the class of thiaalkanes, which are alkanes containing a sulfur atom within the carbon chain. The presence of sulfur imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Thiaundecane can be synthesized through several methods, including the reaction of 1-bromoundecane with thiourea, followed by hydrolysis. Another method involves the reaction of 1-undecene with hydrogen sulfide in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 1-undecene with hydrogen sulfide. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Thiaundecane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides and sulfones back to the thiaalkane.
Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Regeneration of the thiaalkane.
Substitution: Halogenated thiaalkanes.
Scientific Research Applications
4-Thiaundecane has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of sulfur-containing alkanes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Mechanism of Action
The mechanism of action of 4-Thiaundecane involves its interaction with molecular targets through the sulfur atom. The sulfur atom can form bonds with various biomolecules, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Thiaheptane: A shorter thiaalkane with similar chemical properties.
5-Thiaundecane: Another thiaalkane with a sulfur atom at a different position in the carbon chain.
Uniqueness: 4-Thiaundecane is unique due to its specific chain length and the position of the sulfur atom, which influence its reactivity and interactions with other molecules. This makes it particularly useful in applications where these specific properties are desired.
Properties
CAS No. |
24768-46-5 |
---|---|
Molecular Formula |
C10H22S |
Molecular Weight |
174.35 g/mol |
IUPAC Name |
1-propylsulfanylheptane |
InChI |
InChI=1S/C10H22S/c1-3-5-6-7-8-10-11-9-4-2/h3-10H2,1-2H3 |
InChI Key |
PCPVCHFKVPNTBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSCCC |
Origin of Product |
United States |
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